molecular formula C31H33N3O5S B2811424 N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide CAS No. 299952-38-8

N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide

カタログ番号: B2811424
CAS番号: 299952-38-8
分子量: 559.68
InChIキー: KTYATMNVOXVLTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a synthetic compound featuring a hybrid structure combining phthalimide, sulfonamide, and benzamide pharmacophores. The molecule includes:

  • A phthalimide moiety (1,3-dioxoisoindolin-2-yl) linked via a four-carbon butyl chain.
  • A benzamide core substituted with a piperidin-1-ylsulfonyl group at the 4-position.
  • An N-(p-tolyl) substituent, introducing a para-methylphenyl group.

While direct biological data for this compound are absent in the provided evidence, its analogs demonstrate insecticidal, anti-inflammatory, or antimicrobial activities .

特性

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O5S/c1-23-11-15-25(16-12-23)33(21-7-8-22-34-30(36)27-9-3-4-10-28(27)31(34)37)29(35)24-13-17-26(18-14-24)40(38,39)32-19-5-2-6-20-32/h3-4,9-18H,2,5-8,19-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYATMNVOXVLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine.

    Attachment of the butyl chain: The phthalimide can be alkylated using a butyl halide under basic conditions.

    Introduction of the piperidine sulfonyl group: This step may involve the reaction of piperidine with a sulfonyl chloride derivative.

    Formation of the benzamide structure: The final step could involve the coupling of the intermediate with p-toluidine under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.

    Substitution: The benzamide and sulfonyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions may vary, but typical reagents include halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring could lead to the formation of a lactam, while reduction of the phthalimide could yield a primary amine.

科学的研究の応用

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of isoindoline derivatives, which are then modified to include piperidine and sulfonamide functionalities. The structural complexity allows for interactions with various biological targets, enhancing its pharmacological efficacy.

Antimycobacterial Activity

Research indicates that derivatives of the isoindoline structure exhibit promising antimycobacterial properties. In a study evaluating a series of secondary amine-substituted isoindoline compounds, one variant demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .

CompoundMIC (μg/mL)IC50 (μg/mL)Selectivity Index
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide6.2526.594.25

Anti-cancer Properties

The compound has also been investigated for its anti-cancer potential. Isoindoline derivatives have shown activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth and metastasis. Studies have indicated that these compounds may act as histone deacetylase inhibitors, which are crucial in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that isoindoline derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Applications in Drug Development

The unique pharmacophore of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide makes it a candidate for further development in drug formulation:

  • Targeted Drug Delivery : Its ability to interact with specific biological targets allows for the design of targeted therapies that minimize side effects.
  • Combination Therapies : The compound can be explored in combination with other therapeutic agents to enhance efficacy against resistant strains of pathogens or cancer cells.

Anti-mycobacterial Studies

In a comprehensive study, several isoindoline derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium leprae. The results indicated that modifications to the piperidine moiety significantly influenced the biological activity, leading to the identification of lead compounds for further development .

Cancer Cell Line Studies

A recent investigation into the cytotoxic effects of isoindoline derivatives on various cancer cell lines revealed that certain modifications resulted in increased potency against breast and colon cancer cells. These findings support the potential use of this compound in oncological therapies .

作用機序

The mechanism of action for N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.

類似化合物との比較

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (reflux with phthalic anhydride), but the butyl linker and sulfonylation step require optimization .
  • Biological Potential: Phthalimide-sulfonamide hybrids () show insecticidal activity, suggesting the target compound could be tested similarly. The piperidine sulfonyl group may also confer anti-inflammatory properties, as seen in NF-κB activators () .

Q & A

Q. What synthetic routes are established for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions starting from 1,3-dioxoisoindoline and substituted benzamides. Key steps include:

  • Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Use of solvents like dichloromethane or ethanol, with temperature control (e.g., 0–60°C).
  • Purification via column chromatography or recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate formation .

Q. Which analytical techniques are critical for structural characterization?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.
  • High-performance liquid chromatography (HPLC) for purity assessment (>95%).
  • X-ray crystallography to resolve bond lengths and angles, particularly for the isoindolinone and piperidinylsulfonyl moieties .

Q. What preliminary biological activities are associated with its structural motifs?

  • The isoindolin-2-one moiety is linked to kinase inhibition (e.g., PI3K, CDKs) due to its planar aromatic structure.
  • The piperidinylsulfonyl group may target G-protein-coupled receptors (GPCRs) or sulfotransferases, based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic substitution : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding.
  • Piperidine modification : Introduce methyl or acetyl groups to the piperidine ring to alter lipophilicity and metabolic stability.
  • Compare results with analogs like N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide to identify critical functional groups .

Q. How should contradictory biological data across studies be resolved?

  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if enzymatic assays show variability.
  • Standardized assays : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with polymer-supported reagents to simplify purification.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reaction rates.
  • Flow chemistry : Explore continuous synthesis to reduce intermediate degradation .

Q. How does the compound behave under physiological conditions (e.g., pH, temperature)?

  • Stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) can assess thermal stability up to 200°C .

Q. What computational methods aid in target identification?

  • Molecular docking : Screen against kinase or GPCR databases (e.g., PDB, ChEMBL) using software like AutoDock Vina.
  • Molecular dynamics (MD) simulations : Evaluate binding stability over 100-ns trajectories to identify key residues (e.g., ATP-binding pockets) .

Q. How are solubility or hygroscopicity challenges addressed?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Lyophilization : Convert hygroscopic amorphous forms into stable crystalline salts (e.g., hydrochloride) .

Q. What degradation pathways are observed, and how are they mitigated?

  • Forced degradation studies : Expose the compound to UV light, peroxides, or acidic/basic conditions. Identify products via LC-MS/MS .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。